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Compound of Interest

Compound Name:
N-(1,3-benzodioxol-5-yl)-N'-(3-

chlorophenyl)urea

CAS No.: 444286-01-5

Cat. No.: B5715567 Get Quote

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic:

Physicochemical & Pharmacokinetic Optimization of Diarylurea Scaffolds

Executive Summary: The "Brick Dust" Paradox
Chlorophenyl urea derivatives (e.g., Sorafenib, Regorafenib, Triclocarban) represent a

privileged scaffold in kinase inhibition but a nightmare in formulation. The core issue is the urea

moiety (–NH–CO–NH–). While critical for hydrogen bonding with kinase hinge regions (e.g.,

Asp-Phe-Gly "DFG" motifs), this same feature drives the formation of robust intermolecular

hydrogen bond networks in the solid state.

This results in high melting points (

) and high crystal lattice energy, rendering these drugs "brick dust"—insoluble in water and
difficult to dissolve even in lipids. This guide addresses the three critical failure modes:
Dissolution-Limited Absorption, Rapid Recrystallization, and Metabolic Clearance.

Module 1: Solid-State Thermodynamics & Solubility
Q1: My API is practically insoluble in water (< 1 g/mL)
and precipitates immediately from DMSO stocks. How
do I stabilize it for in vitro dosing?
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Diagnosis: You are fighting the "Urea Tape" motif.[1] In the crystalline state, chlorophenyl ureas

form bifurcated hydrogen bonds (N-H...O=C) with neighboring molecules, creating infinite 1D

chains or 2D sheets. Breaking this lattice requires significant energy (

).

Troubleshooting Protocol: Do not rely on simple cosolvents (DMSO/PEG) alone; they cannot

prevent the re-formation of the urea lattice upon dilution into aqueous media.

Switch to a "Spring and Parachute" System:

The Spring: Dissolve API in a high-energy solvent (DMA or NMP are superior to DMSO for

ureas).

The Parachute: Dilute into media containing a crystallization inhibitor (polymer).

Experimental Setup:

Stock: 10 mM API in Dimethylacetamide (DMA).

Media Additive: Pre-dissolve 0.1% w/v HPMC-AS (Hydroxypropyl Methylcellulose Acetate

Succinate) or PVP-VA64 in your assay buffer.[1]

Mechanism: The polymer creates a steric barrier that blocks the nucleation sites of the

urea tape, maintaining a supersaturated state for 4–6 hours.

Validation Step: Measure turbidity (Absorbance at 650 nm) over 4 hours. A stable reading

indicates successful supersaturation maintenance.

Q2: We are developing an Amorphous Solid Dispersion
(ASD), but the drug recrystallizes during stability testing
(40°C/75% RH). What is going wrong?
Diagnosis: The polymer choice is likely mismatched to the drug's hydrogen-bonding potential.

Simple polymers like PVP might absorb moisture, lowering the glass transition temperature (
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) and increasing molecular mobility, allowing the urea bonds to snap back into their crystal
lattice.

Technical Solution: The Polymer Interaction Match For chlorophenyl ureas, you need a polymer

that acts as a hydrogen bond acceptor to compete with the drug's self-interaction.

Polymer Candidate Suitability Mechanism

PVP K30 Low
Hygroscopic; moisture disrupts

Drug-Polymer H-bonds.[1]

PVP-VA64 Medium

Less hygroscopic; vinyl acetate

provides hydrophobic

shielding.

HPMC-AS (M-Grade) High

Amphiphilic; carboxylic groups

H-bond with urea protons;

hydrophobic acetyl groups

shield the chlorophenyl ring.

Eudragit L100 Medium
Good pH-dependent release,

but miscibility can be lower.

Corrective Workflow:

Switch Polymer: Move to HPMC-AS (M or H grade).

Process Change: If using Spray Drying, ensure the outlet temperature is

below the

of the ASD to prevent phase separation during drying.

Solvent System: Use a DCM:Methanol (2:1) azeotrope. The methanol solubilizes the urea

via H-bonding, while DCM dissolves the hydrophobic phenyl rings.

Module 2: Visualization of Stabilization Logic
The following diagram illustrates the decision matrix for stabilizing chlorophenyl urea

formulations based on their physicochemical failure modes.
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Chlorophenyl Urea Drug Candidate
(High Tm, Low Solubility)

Check LogP & Tm

High Tm (>200°C)
Moderate LogP (3-5)

Crystal Energy Dominates

Moderate Tm (<180°C)
High LogP (>5)

Lipophilicity Dominates

Strategy: Amorphous Solid Dispersion
(Spray Drying)

Strategy: SEDDS / LBDD
(Lipid Based)

Risk: Recrystallization
(Urea Tape Formation)

Stability Issue

Risk: Precipitation on Dilution

Dispersion Issue

Solution: HPMC-AS / PVP-VA
(H-Bond Competition)

Block Nucleation

Solution: Type IV Surfactants
(Cremophor / Vitamin E TPGS)

Maintain Micelles

Click to download full resolution via product page

Caption: Decision tree for formulation selection. High melting point urea drugs require ASDs

stabilized by specific polymers to prevent "urea tape" crystal lattice reformation.

Module 3: Bioavailability & Pharmacokinetics (PK)
Q3: Our formulation dissolves well in vitro (FASSIF), but
in vivo bioavailability (Rat PK) is still < 10%. Why?
Diagnosis: If solubility is solved, the bottleneck is likely Permeability or Metabolism.

Chlorophenyl ureas are notorious substrates for:
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Efflux Transporters: P-glycoprotein (P-gp/MDR1) actively pumps these drugs back into the

gut lumen.

CYP3A4 Metabolism: The urea linker is relatively stable, but the terminal phenyl rings are

prone to rapid hydroxylation and oxidation.

Diagnostic Experiment (The "PK Triad"): Run a 3-arm PK study to isolate the cause:

Arm A: IV bolus (defines clearance).

Arm B: Oral formulation.

Arm C: Oral formulation + ABT-100 (nonspecific CYP inhibitor) OR Elacridar (P-gp inhibitor).

Interpretation:

If Arm C (Elacridar) >> Arm B: Absorption is efflux-limited.

Fix: Add Vitamin E TPGS (a P-gp inhibitor) to your formulation.

If Arm C (ABT-100) >> Arm B: High First-Pass Metabolism.

Fix: Consider a Lymphatic Transport strategy (Long-chain triglycerides) to bypass the

portal vein.

Q4: How do I synthesize a prodrug to bypass the
solubility limit entirely?
Technical Insight: Direct modification of the urea nitrogen usually abolishes kinase activity

(steric clash). The standard approach is a Phosphate Prodrug attached to a hydroxyl group on

the phenyl ring (if available) or via a self-immolative linker.

Protocol: Phosphate Prodrug Synthesis Strategy

Target: Install a solubilizing phosphate group that is cleaved by Alkaline Phosphatase (ALP)

in the intestinal brush border.[1]
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Reagents: React the phenolic hydroxyl with dibenzyl phosphoramidite, followed by oxidation

(t-BuOOH) and hydrogenolysis (H2/Pd-C).

Outcome: This converts a Class II/IV drug into a highly soluble transient species.

Example: Fosbretabulin mechanism applied to urea analogs.[1]

Module 4: Experimental Protocols
Protocol A: Nanomilling for "Brick Dust" Ureas
Use when chemical modification is impossible and ASDs are unstable.

Materials:

Drug Substance (micronized)[2][3]

Stabilizer: 0.5% HPMC E3 + 0.1% SDS (Sodium Dodecyl Sulfate)

Milling Media: 0.5 mm Yttrium-stabilized Zirconia beads

Step-by-Step:

Slurry Prep: Suspend drug at 10% w/v in stabilizer solution.

Milling: High-energy wet milling (e.g., Netzsch or Dyno-Mill) at 2000 rpm.

Endpoint: Monitor particle size (D50) via Dynamic Light Scattering (DLS). Target: < 200 nm.

Why 200 nm? This increases the saturation solubility (

) via the Ostwald-Freundlich equation, critical for high-melting ureas.

Recovery: Spray dry the nanosuspension with mannitol to prevent Ostwald ripening (crystal

growth) during storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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